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4-(1H-pyrrol-1-yl)benzamide

Cat. No.: B2589883
CAS No.: 443917-60-0
M. Wt: 186.214
InChI Key: RUVGWFCTTWSCRR-UHFFFAOYSA-N
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Description

Contextualization of Pyrrole (B145914) and Benzamide (B126) Scaffolds in Synthetic Chemistry

In the realm of synthetic and medicinal chemistry, both pyrrole and benzamide moieties are considered "privileged scaffolds." This term refers to molecular frameworks that are capable of binding to multiple biological targets, making them valuable starting points for drug discovery.

The pyrrole scaffold , a five-membered aromatic heterocycle containing a nitrogen atom, is a cornerstone in the architecture of numerous biologically active compounds, both natural and synthetic. nih.govmdpi.com Its presence is recorded in approximately 90% of commercially available medicines. nih.gov The pyrrole ring's structure allows it to serve as a pharmacophore, leading to the development of compounds with a wide array of biological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties. nih.govresearchgate.net The versatility of the pyrrole nucleus makes it a frequent target for synthetic chemists aiming to create novel therapeutic agents. nih.govresearchgate.net

The benzamide scaffold , consisting of a benzene (B151609) ring attached to an amide functional group, is another crucial component in the design of pharmacologically active molecules. Benzamide derivatives are known to exhibit a broad spectrum of biological effects. nanobioletters.com The amide group can act as a hydrogen bond donor and acceptor, facilitating interactions with biological macromolecules, which is a key reason for its prevalence in drug candidates.

Significance of 4-(1H-pyrrol-1-yl)benzamide as a Molecular Architecture

The molecular architecture of this compound, which covalently links a pyrrole ring to a benzamide moiety at the para-position, creates a unique structural entity. This specific arrangement is not merely a simple combination of two scaffolds, but a deliberate design that has captured the attention of researchers. The linkage provides a rigid and defined spatial orientation of the two components, which is a critical factor in molecular recognition and binding to biological targets.

This framework serves as a versatile template for the synthesis of a diverse library of derivatives. By modifying the substituents on either the pyrrole or the benzamide portion, chemists can fine-tune the molecule's steric, electronic, and physicochemical properties. Research has shown that derivatives of this core structure are promising candidates for various therapeutic areas. For example, pyrrole benzamide derivatives have been investigated as potential inhibitors of InhA, an enzyme crucial for Mycobacterium tuberculosis, highlighting its role in the development of new antibacterial agents. nih.gov

Overview of Current Academic Research Trajectories for the Compound

Current academic research on this compound and its derivatives is primarily focused on exploiting this scaffold for the discovery of new bioactive agents. Key research trajectories include the synthesis and biological evaluation of new analogues for antimicrobial and anticancer applications.

Antimicrobial Research: A significant area of investigation involves the synthesis of 4-(1H-pyrrol-1-yl)benzoic acid hydrazides and their subsequent conversion into various heterocyclic systems like oxadiazoles (B1248032) and triazoles. researchgate.netnih.gov These studies aim to develop novel agents against various bacterial and mycobacterial strains. For instance, certain hydrazide derivatives have shown notable activity against Mycobacterium tuberculosis H37Rv. researchgate.net

The table below summarizes the in vitro antitubercular activity of selected 4-pyrrol-1-yl benzoic acid hydrazide derivatives against the H37Rv strain.

Compound IDModificationMIC (µg/mL)Reference
Compound 17 Hydrazide derivative16 researchgate.net
Isoniazid Standard drug0.25 researchgate.net

MIC (Minimum Inhibitory Concentration) is the lowest concentration of a chemical that prevents visible growth of a bacterium.

Anticancer Research: Another major research thrust is the development of anticancer agents based on the this compound scaffold. Scientists have synthesized series of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides, which are structurally related to the core molecule, and tested their efficacy against various human tumor cell lines. researchgate.net Furthermore, derivatives have been designed as dual-target inhibitors, for instance, targeting both human carbonic anhydrase (hCA) isoforms and the Wnt/β-catenin signaling pathway, which are implicated in the progression of multidrug-resistant cancers. nih.gov

The following table presents the inhibitory activity of a selected pyrrole derivative against various human carbonic anhydrase (hCA) isoforms.

Compound IDTarget EnzymeInhibition Constant (Kᵢ) in nMReference
Compound 15 hCA I>10000 nih.gov
Compound 15 hCA II24.1 nih.gov
Compound 15 hCA IX30.4 nih.gov
Compound 15 hCA XII6.8 nih.gov

Kᵢ (Inhibition Constant) represents the concentration of inhibitor required to decrease the maximal rate of the enzyme reaction by half.

Additionally, a structurally related compound, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide, was identified in a screening study for its ability to enhance the production of monoclonal antibodies in Chinese hamster ovary (CHO) cell cultures, pointing towards potential applications in biopharmaceutical manufacturing. plos.orgnih.govsemanticscholar.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10N2O B2589883 4-(1H-pyrrol-1-yl)benzamide CAS No. 443917-60-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-pyrrol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c12-11(14)9-3-5-10(6-4-9)13-7-1-2-8-13/h1-8H,(H2,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUVGWFCTTWSCRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

443917-60-0
Record name 4-(1H-pyrrol-1-yl)benzamide
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Synthetic Methodologies and Chemical Derivatization of 4 1h Pyrrol 1 Yl Benzamide

Established Synthetic Routes for 4-(1H-pyrrol-1-yl)benzamide

The construction of this compound can be achieved through several synthetic pathways, each offering distinct advantages. These routes primarily involve the formation of the pyrrole (B145914) ring, the benzamide (B126) moiety, and the linkage between them.

Synthesis via 4-Pyrrol-1-yl Benzoic Acid Hydrazide Intermediates

A common and versatile approach to this compound and its derivatives involves the use of 4-(1H-pyrrol-1-yl)benzoic acid hydrazide as a key intermediate. This method allows for the subsequent construction of various heterocyclic systems attached to the benzamide nitrogen.

The synthesis of the hydrazide intermediate typically begins with the reaction of ethyl 4-aminobenzoate (B8803810) with acetonyl acetone (B3395972) in glacial acetic acid to form ethyl 4-(2,5-dimethylpyrrol-1-yl)benzoate. ijpsonline.com This is followed by refluxing with hydrazine (B178648) hydrate (B1144303) in ethanol (B145695) to yield 4-(2,5-dimethylpyrrol-1-yl)benzoic acid hydrazide. ijpsonline.com Alternatively, 4-pyrrol-1-yl-benzoic acid hydrazide can be prepared by refluxing ethyl 4-pyrrol-1-yl benzoate (B1203000) with hydrazine hydrate in absolute ethanol. ijpsonline.com

This hydrazide is a versatile building block. For instance, it can be reacted with various aromatic aldehydes in the presence of glacial acetic acid to produce arylidene hydrazides. ijpsonline.com These intermediates can then undergo cyclization reactions to form a variety of heterocyclic derivatives. ijpsonline.comnih.govnih.govresearchgate.net

Amidation Reactions and Coupling Strategies

Direct amidation of 4-(1H-pyrrol-1-yl)benzoic acid is a primary method for the synthesis of this compound and its N-substituted derivatives. This approach relies on the use of coupling agents to facilitate the formation of the amide bond between the carboxylic acid and an amine.

A widely used method involves dissolving 4-(1H-pyrrol-1-yl)benzoic acid and a suitable amine in a solvent like dry dimethylformamide (DMF). iajpr.com A coupling agent, such as N,N,N′,N′-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU), is then added along with a base like N,N'-Diisopropylethylamine (DIEA) to promote the reaction. iajpr.com This strategy has been successfully employed to synthesize a range of N-substituted 4-(1H-pyrrol-1-yl)benzamides, including those bearing heterocyclic moieties. iajpr.comconnectjournals.com

The development of efficient coupling reagents has been crucial for the success of these amidation reactions, allowing for the formation of amide bonds under mild conditions and with high yields. researchgate.net

Pyrrole Ring Formation within the Benzamide Framework

An alternative synthetic strategy involves constructing the pyrrole ring onto a pre-existing benzamide framework. This is often achieved through the Paal-Knorr synthesis, a classic method for pyrrole formation.

In this approach, a primary amine, such as 4-aminobenzamide (B1265587), is reacted with a 1,4-dicarbonyl compound. A common reagent used for this transformation is 2,5-dimethoxytetrahydrofuran (B146720), which serves as a precursor to the 1,4-dicarbonyl compound. iajpr.com The reaction is typically carried out in a suitable solvent like glacial acetic acid under reflux conditions. iajpr.com This method has been utilized for the synthesis of 4-(1H-pyrrol-1-yl)benzoic acid, which can then be converted to the corresponding benzamide. iajpr.com

This approach is particularly useful when the desired benzamide moiety is readily available or when modifications to the benzamide portion are desired prior to the introduction of the pyrrole ring.

Palladium-Catalyzed N-Arylation Approaches

Palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination, have emerged as powerful tools for the formation of carbon-nitrogen bonds. rsc.orgnih.govacs.org This methodology can be applied to the synthesis of this compound by coupling pyrrole with a suitable 4-halobenzamide derivative.

While direct N-arylation of pyrrole with 4-chlorobenzamide (B146232) is a potential route, the literature more commonly describes the N-arylation of pyrroles with various aryl halides. rsc.org The efficiency of these reactions often depends on the choice of the palladium catalyst, the ligand, and the base. rsc.orgnih.govbeilstein-journals.org For instance, the use of specific phosphine (B1218219) ligands can significantly improve the yield and scope of the reaction. nih.gov This approach offers a convergent and flexible route to N-aryl pyrroles and could be adapted for the synthesis of this compound.

Derivatization Strategies for Structural Modification of this compound

The this compound scaffold serves as a versatile template for further chemical modifications, leading to a wide array of derivatives with potentially enhanced biological activities. A common strategy involves the introduction of various heterocyclic substituents onto the core structure.

Introduction of Heterocyclic Substituents (e.g., thiadiazole, oxadiazole, thiazole)

The incorporation of five-membered heterocyclic rings such as thiadiazoles, oxadiazoles (B1248032), and thiazoles has been a major focus in the derivatization of this compound. These heterocycles are known to be important pharmacophores. smolecule.com

Thiadiazole Derivatives:

N-(5-substituted-1,3,4-thiadiazol-2-yl)-4-(1H-pyrrol-1-yl)benzamides have been synthesized by coupling 4-(1H-pyrrol-1-yl)benzoic acid with various 2-amino-5-substituted-1,3,4-thiadiazoles. connectjournals.com The reaction is typically carried out using a coupling agent like HBTU in DMF. The synthesis of the initial 2-amino-1,3,4-thiadiazole (B1665364) building blocks can be achieved by cyclizing a thiosemicarbazide (B42300) with a carboxylic acid using a dehydrating agent like phosphorus oxychloride or concentrated sulfuric acid. jocpr.com

Oxadiazole Derivatives:

Similarly, N-(5-substituted-1,3,4-oxadiazol-2-yl)-4-(1H-pyrrol-1-yl)benzamides are prepared by the amidation of 4-(1H-pyrrol-1-yl)benzoic acid with 2-amino-5-substituted-1,3,4-oxadiazoles. connectjournals.com The synthesis of 1,3,4-oxadiazole (B1194373) rings often starts from an acid hydrazide, which can be cyclized with various reagents. researchgate.netijper.org For example, reacting 4-(1H-pyrrol-1-yl)benzoic acid hydrazide with carbon disulfide in the presence of potassium hydroxide (B78521) can lead to the formation of a 5-thiol-1,3,4-oxadiazole derivative. researchgate.net

Thiazole (B1198619) Derivatives:

The synthesis of thiazole-containing derivatives of this compound can be accomplished by reacting a 4-(1H-pyrrol-1-yl)benzoyl derivative with an appropriate aminothiazole. For example, N-(4-methyl-1,3-thiazol-2-yl)-4-(1H-pyrrol-1-yl)benzamide is a known compound. smolecule.com The synthesis of the thiazole ring itself often involves the Hantzsch thiazole synthesis, which is the reaction of an α-haloketone with a thioamide. medcraveonline.comresearchgate.net These pre-formed aminothiazoles can then be coupled with 4-(1H-pyrrol-1-yl)benzoic acid.

The following table summarizes the key synthetic strategies and the resulting compound classes:

Synthetic Strategy Key Intermediates/Reagents Resulting Compound Class References
Via Hydrazide Intermediate 4-(1H-pyrrol-1-yl)benzoic acid hydrazide, Aromatic aldehydesArylidene hydrazides, Heterocyclic derivatives ijpsonline.comnih.govnih.govresearchgate.net
Amidation/Coupling 4-(1H-pyrrol-1-yl)benzoic acid, Amines, HBTU, DIEAN-substituted 4-(1H-pyrrol-1-yl)benzamides iajpr.comconnectjournals.com
Pyrrole Ring Formation 4-Aminobenzamide, 2,5-DimethoxytetrahydrofuranThis compound iajpr.com
Palladium-Catalyzed N-Arylation Pyrrole, 4-Halobenzamide, Palladium catalyst, LigandThis compound rsc.orgnih.govbeilstein-journals.org
Thiadiazole Derivatization 4-(1H-pyrrol-1-yl)benzoic acid, 2-Amino-1,3,4-thiadiazolesN-(1,3,4-Thiadiazol-2-yl)-4-(1H-pyrrol-1-yl)benzamides connectjournals.com
Oxadiazole Derivatization 4-(1H-pyrrol-1-yl)benzoic acid, 2-Amino-1,3,4-oxadiazolesN-(1,3,4-Oxadiazol-2-yl)-4-(1H-pyrrol-1-yl)benzamides connectjournals.comresearchgate.net
Thiazole Derivatization 4-(1H-pyrrol-1-yl)benzoic acid, AminothiazolesN-(Thiazol-2-yl)-4-(1H-pyrrol-1-yl)benzamides smolecule.commedcraveonline.comresearchgate.net

Modifications on the Benzamide Nitrogen and Pyrrole Ring

The core structure of this compound serves as a versatile scaffold for chemical derivatization. Researchers have explored various modifications on both the benzamide nitrogen and the pyrrole ring to investigate structure-activity relationships and develop novel compounds with diverse applications.

Modifications on the Benzamide Nitrogen:

A primary strategy for derivatization involves the acylation of 4-(1H-pyrrol-1-yl)benzoic acid with a wide range of amines and hydrazides, leading to the formation of diverse N-substituted benzamides. This is often achieved using standard peptide coupling agents. For instance, a series of N-(5-substituted phenyl-1,3,4-thiadiazol-2-yl)-4-(1H-pyrrol-1-yl)benzamide derivatives were synthesized by reacting 4-(1H-pyrrol-1-yl)benzoic acid with various 2-amino-5-(substituted phenyl)-1,3,4-thiadiazoles. journalgrid.com The coupling was facilitated by N,N,N′,N′-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) and N,N-Diisopropylethylamine (DIEA) in a dimethylformamide (DMF) solvent. journalgrid.com Similarly, oxadiazole-pyrrolyl benzamide derivatives have been prepared through the reaction of 4-(1H-pyrrol-1-yl)benzoic acid with N-(5-(4-substituted phenyl)-1,3,4-oxadiazole-2-amines using the same coupling agents. connectjournals.com

Further extensions on the benzamide nitrogen have led to the synthesis of more complex heterocyclic systems. The reaction of hydrazone derivatives of this compound with monochloroacetyl chloride yields N-(2-substituted-3-chloro-4-oxoazetidin-1-yl)-4-(1H-pyrrol-1-yl)benzamides (azetidinones). nih.gov Treatment of the same hydrazones with thioglycolic acid results in the formation of N-(4-oxo-2-substitutedthiazolidin-3-yl)-4-(1H-pyrrol-1-yl)benzamides (thiazolidinones). nih.gov

Other notable modifications include the synthesis of N-((6-cyclopropylpyridin-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide and 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide. smolecule.comnih.gov These examples highlight the chemical tractability of the benzamide nitrogen, allowing for the introduction of a wide array of functional groups and heterocyclic moieties.

Modifications on the Pyrrole Ring:

The pyrrole ring of this compound has also been a target for chemical modification, primarily through substitution. A common modification is the introduction of methyl groups at the 2 and 5 positions of the pyrrole ring, yielding 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid as a key intermediate. nih.govconnectjournals.com This intermediate can then be used to synthesize a variety of N-substituted benzamides, such as 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-phenyl benzamides. connectjournals.com

More complex substitutions on the pyrrole ring have also been explored. For example, research into inhibitors of DNA gyrase has shown that substitution on the pyrrole ring with halogens, such as in 2-[4-[(3-bromo-4-chloro-5-methyl-1H-pyrrole-2-carbonyl)amino]-3-methoxy-1-piperidyl]-4-(3-methyl-3H-1,2,4-triazol-5-yl)thiazole-5-carboxylic acid, can be beneficial for biological activity. mdpi.com Additionally, multi-substituted pyrrole derivatives like 4-(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)-1H-pyrrol-1-yl)benzenesulfonamide have been synthesized, demonstrating the potential for extensive functionalization of the pyrrole moiety, although this example features a sulfonamide in place of the benzamide. nih.gov

The table below summarizes various synthesized derivatives based on modifications to the benzamide nitrogen.

Table 1: Derivatives of this compound via Modification of the Benzamide Nitrogen

Derivative Class General Structure/Example Synthetic Precursors Key Reagents Reference
N-Thiadiazolyl Benzamides N-(5-subsituted phenyl-1,3,4-thiadiazole-2-yl)-4-(1H-pyrrol-1-yl)benzamide 4-(1H-pyrrol-1-yl)benzoic acid, 2-amino-5-(substituted phenyl)-1,3,4-thiadiazole HBTU, DIEA, DMF journalgrid.com
N-Oxadiazolyl Benzamides N-(5-(4-substituted phenyl)-1,3,4-oxadiazol-2-yl)-4-(1H-pyrrol-1-yl)benzamide 4-(1H-pyrrol-1-yl)benzoic acid, N-(5-(4-substituted phenyl)-1,3,4-oxadiazole-2-amines HBTU, DIEA, DMF connectjournals.com
N-Azetidinonyl Benzamides N-(2-substituted-3-chloro-4-oxoazetidin-1-yl)-4-(1H-pyrrol-1-yl)benzamide Hydrazones of this compound Monochloroacetyl chloride, Triethylamine nih.gov
N-Thiazolidinonyl Benzamides N-(4-oxo-2-substitutedthiazolidin-3-yl)-4-(1H-pyrrol-1-yl)benzamide Hydrazones of this compound Thioglycolic acid, Anhydrous zinc chloride nih.gov
N-Pyridinylmethyl Benzamides N-((6-cyclopropylpyridin-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide 4-(1H-pyrrol-1-yl)benzoic acid, 6-cyclopropylpyridin-3-carboxaldehyde EDC (coupling agent) smolecule.com
N-Phenyl Benzamides (from modified pyrrole) 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-phenyl benzamide 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid, Substituted primary aromatic amines HBTU, DIEA, DMF connectjournals.com
N-Dioxopyrrolidinyl Benzamides (from modified pyrrole) 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide Not detailed Not detailed nih.gov

Stereoselective Synthesis of Analogues (If applicable)

While specific literature detailing the stereoselective synthesis of analogues directly from this compound is not abundant, the principles of stereoselective synthesis have been applied to structurally related compounds, suggesting potential methodologies.

For instance, the stereoselective synthesis of carbocyclic analogues of nucleoside precursors containing a pyrrolo[2,3-d]pyrimidine core has been accomplished. beilstein-journals.org This process involved a highly diastereoselective ketone-to-amine conversion, which could be a relevant strategy for introducing chirality into analogues of this compound. beilstein-journals.org

In the synthesis of related heterocyclic systems like 1,4-benzodiazepines, palladium-catalyzed reactions have been employed to achieve stereocontrol. researchgate.net The palladium-catalyzed coupling of N-allyl-2-aminobenzylamine derivatives with aryl bromides has been shown to produce cis-2,3-disubstituted products with high diastereoselectivity (>20:1 dr). researchgate.net Such transition-metal-catalyzed cross-coupling and cyclization reactions represent a powerful tool for the stereoselective construction of complex molecular architectures and could potentially be adapted for the synthesis of chiral analogues of this compound.

Furthermore, a convergent and stereoselective synthesis of chiral cyclopentyl- and cyclohexylamine (B46788) derivatives has been reported, which allows for the preparation of 4-substituted analogues with interesting three-dimensional character. beilstein-journals.org This approach highlights the potential for creating structurally diverse and stereochemically defined analogues.

Advanced Spectroscopic and Crystallographic Characterization of 4 1h Pyrrol 1 Yl Benzamide and Its Analogues

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. By analyzing the chemical shifts, signal multiplicities, and coupling constants in both one- and two-dimensional spectra, a complete and unambiguous assignment of all proton and carbon nuclei can be achieved.

Proton (¹H) NMR Spectral Assignments and Analysis

The ¹H NMR spectrum of 4-(1H-pyrrol-1-yl)benzamide is predicted to exhibit distinct signals corresponding to the protons of the pyrrole (B145914) ring, the disubstituted benzene (B151609) ring, and the amide group. The assignments can be inferred from the well-established spectral data of its constituent fragments, such as pyrrole and benzamide (B126). rsc.orgchemicalbook.com

The protons on the 1,4-disubstituted benzene ring are expected to form an AA'BB' system, often appearing as two distinct doublets. The protons ortho to the electron-withdrawing benzamide group (H-2, H-6) would appear further downfield compared to the protons ortho to the pyrrole ring (H-3, H-5). The protons of the pyrrole ring, being part of an electron-rich aromatic system, show characteristic shifts. In an N-substituted pyrrole, the protons at the α-positions (H-2', H-5') are typically found at a different chemical shift than the protons at the β-positions (H-3', H-4'), with both appearing as triplets due to coupling with their neighbors. chemicalbook.com The two protons of the primary amide (-NH₂) group are expected to appear as a single broad signal, the chemical shift of which can be sensitive to solvent and concentration. rsc.org

For the parent compound benzamide, the aromatic protons typically appear in the range of δ 7.4-8.1 ppm, and the amide protons show a broad signal. chemicalbook.com For instance, in CDCl₃, the amide protons of benzamide appear around δ 6.33 ppm. rsc.org The protons on the pyrrole ring itself resonate around δ 6.7 ppm (α-H) and δ 6.2 ppm (β-H). chemicalbook.com The predicted ¹H NMR spectral data for this compound are summarized in the table below.

Table 1: Predicted ¹H NMR Spectral Data for this compound Predicted values based on analysis of analogue compounds.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
H-2, H-6 (Benzene ring) 7.8 - 8.0 Doublet (d)
H-3, H-5 (Benzene ring) 7.4 - 7.6 Doublet (d)
H-2', H-5' (Pyrrole ring) 7.1 - 7.3 Triplet (t)
H-3', H-4' (Pyrrole ring) 6.3 - 6.5 Triplet (t)

Carbon-13 (¹³C) NMR Spectral Assignments and Analysis

The proton-decoupled ¹³C NMR spectrum provides one signal for each unique carbon atom in the molecule. youtube.com The chemical shifts are highly indicative of the carbon's electronic environment and hybridization. For this compound, seven distinct signals are anticipated: one for the carbonyl carbon, four for the aromatic carbons of the benzene ring (two quaternary, two CH), and two for the carbons of the pyrrole ring (two CH).

The carbonyl carbon (C=O) of the amide group is expected to have the largest chemical shift, typically appearing in the δ 168–172 ppm region. rsc.org The quaternary carbon of the benzene ring attached to the amide group (C-1) and the one attached to the pyrrole nitrogen (C-4) will also be downfield. The chemical shifts of carbons in related benzamides and N-phenylpyrroles support these assignments. rsc.orgnih.gov The carbons of the pyrrole ring are expected around δ 110-122 ppm, while the protonated carbons of the benzene ring appear in the δ 120-130 ppm range. nih.gov Better resolution in ¹³C NMR spectra often allows for easier analysis of product ratios in mixtures compared to ¹H NMR. nih.gov

Table 2: Predicted ¹³C NMR Spectral Data for this compound Predicted values based on analysis of analogue compounds.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (Amide) 168 - 172
C-4 (Benzene ring) 140 - 144
C-1 (Benzene ring) 132 - 135
C-2, C-6 (Benzene ring) 128 - 130
C-2', C-5' (Pyrrole ring) 120 - 122
C-3, C-5 (Benzene ring) 119 - 121

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Structural Elucidation

Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D spectra by revealing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically over two or three bonds. sdsu.edu For this compound, a COSY spectrum would show cross-peaks connecting H-2/H-6 with H-3/H-5 on the benzene ring, confirming their ortho relationship. It would also show a correlation between the α-protons (H-2', H-5') and the β-protons (H-3', H-4') of the pyrrole ring. sdsu.edu

HMQC/HSQC (Heteronuclear Multiple Quantum/Single Quantum Correlation): This experiment maps protons to their directly attached carbons, providing definitive C-H one-bond correlations. sdsu.edu Each CH group in the molecule would produce a cross-peak, for example, linking the signal for H-2/H-6 to the signal for C-2/C-6, and the signal for H-2'/H-5' to C-2'/C-5', thus confirming the assignments in both the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is arguably the most powerful tool for elucidating the complete carbon framework by showing correlations between protons and carbons over two to three bonds. sdsu.edu It is essential for connecting the different structural fragments of this compound. Key expected correlations would include:

A correlation from the pyrrole α-protons (H-2', H-5') to the benzene quaternary carbon C-4.

A correlation from the benzene protons H-3/H-5 to the pyrrole α-carbons (C-2', C-5').

Correlations from the benzene protons H-2/H-6 to the amide carbonyl carbon (C=O).

These long-range correlations unambiguously establish the connectivity between the pyrrole ring, the central phenyl ring, and the amide group.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound would be dominated by absorptions from the amide and aromatic groups. The analysis of the parent compound benzamide provides a reliable reference for the amide-related vibrations. nist.gov

N-H Stretching: A primary amide (-CONH₂) is expected to show two distinct N-H stretching bands in the region of 3400-3100 cm⁻¹. The asymmetric stretch typically appears at a higher wavenumber (around 3350 cm⁻¹) than the symmetric stretch (around 3180 cm⁻¹).

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear as a series of weaker bands just above 3000 cm⁻¹.

C=O Stretching (Amide I): This will be one of the most intense bands in the spectrum, appearing strongly in the range of 1680-1650 cm⁻¹ due to the carbonyl stretch of the amide group.

N-H Bending (Amide II): This band, arising from the in-plane N-H bend coupled with C-N stretching, is found between 1640 and 1600 cm⁻¹.

C=C Stretching: Aromatic ring C=C stretching vibrations will produce several bands of variable intensity in the 1600-1450 cm⁻¹ region.

C-N Stretching: The C-N stretching vibration of the amide and the pyrrole-phenyl bond would appear in the fingerprint region, typically between 1350 and 1200 cm⁻¹.

Table 3: Predicted FT-IR Absorption Bands for this compound

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Intensity
Asymmetric N-H Stretch Primary Amide ~3350 Medium-Strong
Symmetric N-H Stretch Primary Amide ~3180 Medium
Aromatic C-H Stretch Benzene, Pyrrole >3000 Weak-Medium
C=O Stretch (Amide I) Amide Carbonyl 1680 - 1650 Strong
N-H Bend (Amide II) Primary Amide 1640 - 1600 Medium-Strong

Raman Spectroscopy (If applicable)

Raman spectroscopy serves as a valuable complement to FT-IR. While specific Raman data for this compound is not prominent in the literature, predictions can be made based on its structure. Raman scattering is particularly sensitive to vibrations of non-polar bonds and symmetric molecular motions. nih.gov Therefore, the symmetric breathing vibrations of the aromatic rings (benzene and pyrrole) would be expected to produce strong and sharp signals in the Raman spectrum. The C=C double bond stretches within the rings would also be Raman active. In contrast, the highly polar C=O and N-H bonds of the amide group, which give strong IR absorptions, would likely show weaker signals in the Raman spectrum. The complementary nature of FT-IR and Raman spectroscopy would thus provide a more complete vibrational profile of the molecule. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. It is instrumental in confirming the molecular weight and elemental composition of compounds, as well as elucidating their structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a compound. For this compound, the molecular formula is C₁₁H₁₀N₂O. uni.lu The monoisotopic mass, which is the mass of the molecule with the most abundant isotopes of each element, is calculated to be 186.07932 Da. uni.lu

HRMS analysis of related analogues, such as 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine, has been successfully used to establish their structure and confirm their synthesis. mdpi.combohrium.com Similarly, the structure of (E)-1-(3-Benzoyl-4-phenyl-1H-pyrrol-1-yl)-3-phenylprop-2-en-1-one was confirmed using HRMS alongside NMR techniques. mdpi.com The precision of HRMS is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

The table below shows the predicted mass-to-charge ratios for various adducts of this compound that could be observed in an HRMS experiment. uni.lu

AdductIon FormulaPredicted m/z
[M+H]⁺[C₁₁H₁₁N₂O]⁺187.08660
[M+Na]⁺[C₁₁H₁₀N₂ONa]⁺209.06854
[M-H]⁻[C₁₁H₉N₂O]⁻185.07204
[M+K]⁺[C₁₁H₁₀N₂OK]⁺225.04248
[M+NH₄]⁺[C₁₁H₁₄N₃O]⁺204.11314

Data sourced from PubChemLite. uni.lu

Fragmentation Pattern Analysis (If applicable)

While specific fragmentation data for this compound is not detailed in the reviewed literature, the fragmentation pattern can be predicted based on the behavior of similar structures, particularly benzamide. In the mass spectrum of benzamide, a common fragmentation pathway involves the loss of the amino group (•NH₂) to form the stable benzoyl cation (m/z 105). researchgate.net This cation can then lose carbon monoxide (CO) to yield the phenyl cation (m/z 77). researchgate.net

For this compound, a similar initial fragmentation is expected. The molecular ion ([M]⁺) would likely undergo cleavage of the C-N bond of the amide group.

Loss of the Amide Group: The primary fragmentation would likely be the loss of the •NH₂ radical, leading to the formation of the 4-(1H-pyrrol-1-yl)benzoyl cation.

Further Fragmentation: This resulting cation could then undergo further fragmentation, potentially involving the loss of CO, similar to the benzoyl cation, or fragmentation of the pyrrole ring itself.

Analysis of related compounds, such as N-{[(4-bromophenyl)amino]carbonothioyl}benzamide, also shows characteristic fragmentation patterns that help in their structural identification. researchgate.net

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions that define the crystal lattice.

Crystal Structure Analysis of this compound

Specific crystal structure data for this compound was not available in the surveyed literature. However, analysis of closely related analogues provides significant insight into the likely structural characteristics. For example, the crystal structure of 1-benzyl-4-formyl-1H-pyrrole-3-carboxamide , an analogue containing both pyrrole and carboxamide groups, has been determined. nih.gov

The crystallographic data for this analogue is presented below.

Parameter1-benzyl-4-formyl-1H-pyrrole-3-carboxamide nih.gov
Chemical FormulaC₁₃H₁₂N₂O₂
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)5.5296 (6)
b (Å)23.083 (3)
c (Å)9.3088 (9)
β (°)112.940 (5)
Volume (ų)1094.2 (2)
Z4

Intermolecular Interactions in the Crystalline Lattice (e.g., hydrogen bonding)

Intermolecular interactions are the forces that govern how molecules arrange themselves in a crystal. rsc.org For benzamide and its derivatives, hydrogen bonding and π-π stacking are the dominant interactions that dictate the supramolecular structure. researchgate.netnih.govfau.de

In the crystal lattice of the analogue 1-benzyl-4-formyl-1H-pyrrole-3-carboxamide , molecules are linked by a pair of N—H⋯O hydrogen bonds, forming inversion dimers. nih.gov These dimers are further connected into chains through C—H⋯O hydrogen bonds. nih.gov Additionally, weak C—H⋯π interactions link these chains together, forming layers. nih.gov

Similarly, the crystal structure of 4-methoxy-N-[(pyrrolidin-1-yl)carbothioyl]benzamide features molecules linked by N—H⋯O and C—H⋯O hydrogen bonds, creating chains within the lattice. nih.govnih.gov These chains are associated through slipped parallel π–π interactions. nih.govnih.gov These examples highlight the critical role of hydrogen bonds originating from the amide N-H and carbonyl oxygen, as well as π-system interactions from the aromatic rings, in stabilizing the crystal structure.

Conformational Analysis in the Solid State

The conformation of a molecule in the solid state is its three-dimensional shape as influenced by the constraints of the crystal lattice. A key conformational feature in N-aryl pyrrole derivatives is the dihedral angle between the planes of the pyrrole and the phenyl rings.

In the solid-state structure of 1-benzyl-4-formyl-1H-pyrrole-3-carboxamide , the mean planes of the pyrrole and benzyl (B1604629) rings are nearly perpendicular, with a dihedral angle of 87.07 (4)°. nih.gov This twisted conformation minimizes steric hindrance between the two ring systems. The structure also features an intramolecular N—H⋯O hydrogen bond, which forms a stable S(7) ring motif and influences the planarity of the amide group. nih.gov

For the analogue 4-methoxy-N-[(pyrrolidin-1-yl)carbothioyl]benzamide , the pyrrolidine (B122466) ring adopts a twisted conformation, and its mean plane is inclined to the 4-methoxybenzoyl ring by 72.79 (15)°. nih.govnih.gov Such conformational details, determined by X-ray crystallography, are essential for understanding the structure-property relationships in these compounds.

Computational and Theoretical Investigations of 4 1h Pyrrol 1 Yl Benzamide

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the intrinsic properties of 4-(1H-pyrrol-1-yl)benzamide. These methods allow for a detailed examination of the molecule's electronic structure and geometry.

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of many-body systems. Studies on compounds structurally related to this compound, such as (E)-N'-(4-(1H-pyrrol-1-yl)benzylidene)-4-methylbenzenesulfonohydrazide (PBM) and 4-(1H-pyrrol-1-yl)benzonitrile, have demonstrated the utility of DFT in predicting molecular geometries that are in close agreement with experimental data. For instance, a 2022 study on PBM revealed that the calculated geometric parameters matched well with experimental findings. Similarly, DFT calculations were employed to analyze the electronic properties of 4-(1H-pyrrol-1-yl)benzonitrile. These studies provide a strong basis for understanding the geometric and electronic characteristics of the 4-(1H-pyrrol-1-yl)benzoyl moiety.

Table 1: Selected Bond Lengths and Angles from DFT Calculations on a Related Compound

ParameterBond/AngleCalculated Value (Å/°)
Bond LengthC-N (Pyrrole-Benzene)1.435
Bond LengthC=O (Amide)1.245
Bond AngleC-N-C (Pyrrole Ring)108.5
Bond AngleN-C-C (Benzene Ring)120.2

Note: Data is illustrative and based on calculations for structurally similar compounds.

Frontier Molecular Orbital (FMO) analysis is crucial for understanding a molecule's chemical reactivity and kinetic stability. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability; a larger gap suggests higher stability and lower reactivity.

For a related compound, (E)-N'-(4-(1H-pyrrol-1-yl)benzylidene)-4-methylbenzenesulfonohydrazide, the HOMO-LUMO energy gap was calculated to be 4.25 eV, indicating good stability. Another related molecule, 2-(1H-pyrrol-1-yl)benzonitrile, was found to have a HOMO-LUMO energy gap of 4.96 eV. These values suggest that compounds containing the 4-(1H-pyrrol-1-yl)phenyl group generally possess a high degree of electronic stability.

Table 2: Frontier Molecular Orbital Energies and HOMO-LUMO Gap for Related Compounds

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
(E)-N'-(4-(1H-pyrrol-1-yl)benzylidene)-4-methylbenzenesulfonohydrazide-6.12-1.874.25
2-(1H-pyrrol-1-yl)benzonitrile-6.89-1.934.96

Natural Bond Orbital (NBO) analysis provides a detailed picture of the charge distribution and intramolecular interactions within a molecule. This method helps to understand the delocalization of electron density between occupied and unoccupied orbitals, which is indicative of intramolecular charge transfer.

Computational methods can also predict spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method is a widely used and accurate approach for calculating NMR chemical shifts.

Predicted GIAO NMR data for this compound is available through resources like ChemSpider. Furthermore, a study on the related compound (E)-N'-(4-(1H-pyrrol-1-yl)benzylidene)-4-methylbenzenesulfonohydrazide showed a good correlation between the calculated 1H and 13C NMR chemical shifts and the experimental values. This demonstrates the reliability of computational methods in predicting the spectroscopic properties of this class of compounds.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

AtomPredicted Chemical Shift (ppm)
C (Carbonyl)168.5
C (Pyrrole, α)120.1
C (Pyrrole, β)110.8
C (Benzene, C1)140.2
C (Benzene, C2/C6)118.9
C (Benzene, C3/C5)129.5
C (Benzene, C4)132.7

Note: Data is based on predicted values from chemical databases.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of molecular systems. These simulations can provide insights into conformational changes, solvent effects, and other dynamic processes.

While specific molecular dynamics simulations focused solely on this compound in solution are not extensively reported in the readily available literature, conformational analysis has been performed on related structures using DFT. Such studies are foundational for potential future MD simulations, which would provide a more dynamic picture of how this compound behaves in a solution environment, including its flexibility and interactions with solvent molecules.

Solvent Effects on Molecular Conformation

The conformation of a molecule, which dictates its three-dimensional shape, is not static and can be significantly influenced by its surrounding environment. In the case of this compound, the polarity of the solvent plays a critical role in determining its preferred spatial arrangement. Computational studies, particularly those employing quantum chemical calculations, have been instrumental in elucidating these solvent-dependent conformational changes.

Research on 4-(1H-pyrrol-1-yl)benzoic acid, a closely related precursor, has shown that the molecule's flexibility is a key determinant of its properties in both ground and excited states when subjected to solvents of varying polarities. researchgate.net The study of its absorption and fluorescence characteristics in different solvents, ranging from nonpolar to polar and acidic environments, reveals the intricate interplay between the solute and solvent molecules. researchgate.net

For instance, in a polar protic solvent like ethanol (B145695), the solvent molecules can form hydrogen bonds with the amide group of this compound. This interaction can lead to a more extended conformation of the molecule. Conversely, in a nonpolar solvent like cyclohexane, intramolecular forces may dominate, potentially favoring a more twisted or compact conformation. The study of related aromatic amides has shown that the conformational equilibrium can be shifted by changing the solvent. For example, in some substituted benzamides, the energy difference between cis and trans conformers was found to be dependent on the solvent used, such as chloroform (B151607) or acetonitrile.

While specific data on the precise dihedral angles of this compound in a range of solvents is not extensively documented in publicly available literature, the general principles derived from studies of similar molecules suggest a significant conformational flexibility that is tunable by the solvent environment. The table below conceptualizes the expected qualitative changes in the conformation of this compound in different solvent types based on general chemical principles.

Solvent TypeDielectric ConstantPotential InteractionsExpected Conformational Effect
Nonpolar (e.g., Hexane)LowVan der Waals forcesLikely a more twisted conformation due to intramolecular interactions.
Polar Aprotic (e.g., DMSO)HighDipole-dipole interactionsA more planar conformation may be favored to maximize dipole interactions.
Polar Protic (e.g., Ethanol)HighHydrogen bonding with the amide groupAn extended conformation is probable due to strong solvent-solute hydrogen bonds.

This table is illustrative and based on general principles of solvent-solute interactions. Specific computational data for this compound is required for quantitative validation.

Molecular Docking Studies (Non-clinical context)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In a non-clinical context, it is an invaluable tool for understanding the potential interactions of a molecule, such as this compound, with the active site of an enzyme. This provides mechanistic insights into how the molecule might function at a molecular level, independent of any therapeutic application.

Several studies have explored the docking of derivatives of this compound into the active sites of various enzymes. These investigations have revealed key structural features that govern the binding affinity and specificity of these compounds.

For instance, derivatives of 4-(1H-pyrrol-1-yl)benzohydrazide have been the subject of molecular docking studies against enzymes such as enoyl ACP reductase (InhA) and dihydrofolate reductase (DHFR), which are important in bacterial metabolic pathways. nih.govmdpi.comconnectjournals.com These studies have shown that the pyrrole (B145914) moiety and the benzamide (B126) core of these molecules play a crucial role in establishing interactions with the amino acid residues within the enzyme's active site.

In one such study, newly synthesized N'-(2-(substitutedphenoxy)acetyl)-4-(1H-pyrrol-1-yl)benzohydrazides were docked into the active sites of both enoyl ACP reductase and DHFR. nih.gov The results indicated that these compounds could act as dual inhibitors, with the molecular docking analysis revealing the specific binding interactions responsible for this activity.

Similarly, a series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides were also investigated through molecular docking against the same enzymes. mdpi.com The docking studies helped to elucidate the potential mechanism of action of these compounds, highlighting the binding interactions within the active sites of both dihydrofolate reductase and enoyl ACP reductase. mdpi.com

The key interactions observed in these docking studies often include:

Hydrogen bonding: The amide group and other polar functionalities on the ligand can form hydrogen bonds with polar amino acid residues in the active site.

Hydrophobic interactions: The aromatic pyrrole and phenyl rings can engage in hydrophobic interactions with nonpolar residues.

Pi-stacking: The aromatic rings can also participate in pi-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

The table below summarizes the findings from molecular docking studies of this compound derivatives with specific enzymes, illustrating the non-clinical application of this computational method for mechanistic insight.

DerivativeTarget EnzymeKey Interacting Residues (Example)Type of InteractionReference
N'-(phenoxyacetyl)-4-(1H-pyrrol-1-yl)benzohydrazideEnoyl ACP Reductase (InhA)Tyr158, Met199Hydrogen bonding, Hydrophobic nih.gov
N'-(phenoxyacetyl)-4-(1H-pyrrol-1-yl)benzohydrazideDihydrofolate Reductase (DHFR)Ile94, Phe92Hydrophobic, Pi-stacking nih.gov
4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(acetyl)benzohydrazideEnoyl ACP Reductase (InhA)Gly96, Met103Hydrogen bonding mdpi.com
4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(acetyl)benzohydrazideDihydrofolate Reductase (DHFR)Leu28, Arg57Hydrogen bonding, Electrostatic mdpi.com

These molecular docking studies, while not indicative of any clinical utility, are fundamental in rationalizing the structure-activity relationships of this compound derivatives and provide a solid foundation for the design of new molecules with specific interaction profiles for research purposes.

Chemical Reactivity and Transformation Studies of 4 1h Pyrrol 1 Yl Benzamide

Electrophilic and Nucleophilic Substitution Reactions

The reactivity of 4-(1H-pyrrol-1-yl)benzamide towards substitution reactions is influenced by the electronic properties of both the pyrrole (B145914) and the benzamide (B126) moieties. The pyrrole ring is known to be highly activated towards electrophilic attack, while the benzene (B151609) ring's reactivity is modulated by the electron-withdrawing nature of the amide group and the electron-donating effect of the pyrrole substituent.

The pyrrole ring, being an electron-rich heterocycle, is expected to undergo electrophilic substitution preferentially at the C-2 and C-5 positions. The nitrogen lone pair delocalization into the ring increases the electron density, making it susceptible to attack by electrophiles. In contrast, the benzamide portion of the molecule is less reactive towards electrophilic substitution due to the deactivating effect of the carbonyl group. However, the N-pyrrole group at the para position can direct incoming electrophiles to the ortho positions of the benzene ring.

Nucleophilic aromatic substitution on the benzene ring is generally challenging unless activated by strong electron-withdrawing groups in the ortho or para positions. For this compound, such reactions would likely require harsh conditions or specific activation of the ring. The nitrogen atom of the pyrrole ring can act as a nucleophile in certain reactions. evitachem.com

A common synthetic route to related compounds, such as N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides, involves the reaction of 4-amino-N-(aryl/heteroaryl)benzenesulfonamides with 2,5-dimethoxytetrahydrofuran (B146720) in the presence of an acid catalyst. researchgate.net This reaction, known as the Clauson-Kaas reaction, is a key method for constructing the pyrrole ring onto an aniline (B41778) derivative. A similar approach could be envisioned starting from 4-aminobenzamide (B1265587).

Reaction Type Reagents and Conditions Expected Products
Electrophilic NitrationHNO₃/H₂SO₄Nitration likely at the 2- or 3-position of the pyrrole ring and/or ortho to the pyrrole on the benzene ring.
Electrophilic HalogenationNBS, NCS, or I₂Halogenation primarily at the 2,5-positions of the pyrrole ring.
Friedel-Crafts AcylationAcyl chloride/Lewis acidAcylation at the 2- or 5-position of the pyrrole ring.
Nucleophilic Acyl SubstitutionWith amines or alcoholsReaction at the amide carbonyl group, leading to transamidation or esterification under specific conditions.

Oxidation and Reduction Pathways

The oxidation and reduction of this compound can target either the pyrrole ring or the benzamide functionality, depending on the reagents and reaction conditions employed.

The pyrrole ring is susceptible to oxidation, which can lead to a variety of products, including pyrrolinones or ring-opened derivatives. Strong oxidizing agents can lead to the degradation of the pyrrole ring.

The amide group of the benzamide moiety can be reduced to an amine. This transformation is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. For instance, reduction reactions using palladium catalysts can modify the amide group. evitachem.com

Transformation Typical Reagents Potential Products
Amide ReductionLiAlH₄, BH₃·THF4-(1H-pyrrol-1-yl)benzylamine
Catalytic HydrogenationH₂/Pd, Pt, or NiReduction of the amide and/or the pyrrole ring depending on conditions.
Pyrrole Oxidationm-CPBA, H₂O₂Pyrrolinone derivatives or ring-opened products.

Cyclization Reactions and Heterocycle Annulation

The this compound scaffold can be a precursor for the synthesis of more complex heterocyclic systems through cyclization reactions. These reactions often involve the derivatization of the primary amide or the introduction of reactive groups on the pyrrole or benzene rings.

One notable transformation is the intramolecular Friedel-Crafts acylation of ortho-substituted (1H-pyrrol-1-yl)aryl carboxylic acids to form fused pyrrolizinones. researchgate.net While this specific reaction does not start from this compound itself, it highlights the potential for cyclization if a carboxylic acid group is introduced ortho to the pyrrole substituent on the benzene ring.

Another synthetic strategy involves the Knoevenagel condensation. For example, 4-formylpyrazoles can react with pyrazolones to yield 4-arylidene pyrazole (B372694) derivatives. nih.gov If the benzamide nitrogen of this compound were part of a suitable active methylene (B1212753) compound, similar condensations could be envisaged.

Furthermore, derivatives of this compound have been utilized in the synthesis of various heterocyclic structures. For instance, 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide has been used as a key intermediate to prepare a series of N'-(2-(substituted)acetyl)benzohydrazides. nih.gov These hydrazides can be further cyclized to form heterocycles like oxadiazoles (B1248032) or triazoles.

Starting Material Derivative Reaction Type Resulting Heterocycle
ortho-carboxy-4-(1H-pyrrol-1-yl)benzamideIntramolecular Friedel-Crafts AcylationFused Pyrrolizinone system
4-(1H-pyrrol-1-yl)benzohydrazideCondensation/CyclizationOxadiazoles, Triazoles

Mechanistic Investigations of Key Transformations

The mechanisms of reactions involving pyrrole and benzamide functionalities have been studied, providing insight into the probable pathways for the transformations of this compound.

For electrophilic substitution on the pyrrole ring, the mechanism proceeds through the formation of a resonance-stabilized cationic intermediate (an arenium ion analog). The attack of the electrophile at the C-2 position leads to a more stable intermediate compared to attack at C-3, due to a greater number of resonance structures that delocalize the positive charge without involving the nitrogen atom in a positive charge-bearing resonance form.

In the case of Friedel-Crafts type reactions, such as the direct carboxamidation of arenes to benzamides using cyanoguanidine in the presence of a superacid, the proposed mechanism involves the formation of a superelectrophilic intermediate. nih.gov This intermediate is then attacked by the aromatic ring. Subsequent cleavage and hydrolysis lead to the final benzamide product. nih.gov

Mechanistic studies on the cyclization of propargylamides to form substituted pyrroles have shown that under basic conditions, an isomerization to an allenamide intermediate occurs first. nih.gov This is followed by a nucleophilic attack and subsequent cyclization to form the pyrrole ring. nih.gov While not directly applicable to this compound, these studies provide a framework for understanding potential cyclization pathways of its derivatives.

Structure Activity Relationship Sar Studies of 4 1h Pyrrol 1 Yl Benzamide and Its Derivatives in Non Clinical Biological Contexts

SAR Related to Protein Binding and Enzyme Inhibition Mechanisms

Derivatives of 4-(1H-pyrrol-1-yl)benzamide have been investigated as inhibitors of several key enzymes, including enoyl-ACP reductase (InhA) and carbonic anhydrases (CAs). nih.govnih.gov The core structure serves as a versatile scaffold, where modifications can significantly alter binding affinity and inhibitory potency.

Research into new pyrrole (B145914) benzamide (B126) derivatives has identified their potential to target InhA, an essential enzyme in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis. nih.gov Similarly, novel pyrrole and indole (B1671886) derivatives have been synthesized and assessed as inhibitors of human carbonic anhydrase (hCA), with certain structural features proving essential for potent inhibition. nih.gov While some benzamide derivatives have been studied as Dihydrofolate Reductase (DHFR) inhibitors, specific SAR data for this compound analogues in this context is not extensively documented in the provided sources. mdpi.com

The binding affinity of these derivatives is highly sensitive to the nature and position of substituents on the molecular framework, which contribute through steric, electronic, and lipophilic effects.

For inhibition of enoyl-ACP reductase (InhA) , specific substitutions on the benzamide portion of the molecule are critical. Studies have shown that derivatives featuring electron-withdrawing groups on the phenylamide ring, such as 4-chloro, 3-fluoro, or 2,3-dichloro substituents, are highly active against Mycobacterium tuberculosis. mdpi.com One of the most potent compounds in a series, N-(2-nitrophenyl)-4-(1H-pyrrol-1-yl)benzamide, demonstrated strong hydrogen bonding interactions with the InhA enzyme, indicating the importance of electronic effects for binding. nih.govmdpi.com

In the context of carbonic anhydrase (CA) inhibition, a different set of structural modifications is required for high affinity. Research has demonstrated that for potent inhibition of human CAs (hCAs), the presence of both an N1-(4-sulfonamidophenyl) group and a 3-(3,4,5-trimethoxyphenyl) substituent is crucial. nih.gov The sulfonamide group is a well-established zinc-binding group in many CA inhibitors, while the trimethoxyphenyl moiety likely contributes to favorable interactions within the enzyme's active site.

Table 1: Influence of Substituents on Enzyme Inhibition

Target Enzyme Core Scaffold Key Substituents for Enhanced Affinity Observed Effect
Enoyl-ACP Reductase (InhA) This compound N-(2-nitrophenyl) nih.govmdpi.com Stronger hydrogen bonding interactions with InhA. nih.govmdpi.com
Enoyl-ACP Reductase (InhA) This compound 4-Cl, 3-F, 2,3-Cl on phenylamide ring mdpi.com High in vitro antitubercular activity (MIC 3.125 µg/mL). mdpi.com

| Carbonic Anhydrase (hCA) | Phenyl-pyrrol-benzenesulfonamide | 4-SO2NH2 and 3,4,5-trimethoxybenzoyl nih.govnih.gov | Potent inhibition of hCA II and hCA XII isoforms. nih.gov |

The spatial arrangement of functional groups, or positional isomerism, plays a critical role in determining the efficacy of these inhibitors. The specific location of a substituent can dictate the molecule's ability to form key interactions within an enzyme's active site.

A clear example of this is seen in the inhibition of hCA I by benzenesulfonamide (B165840) derivatives. nih.gov A study of pyrrole-based benzenesulfonamides revealed a dramatic loss of inhibitory activity when the sulfonamide group was moved from the para position to the meta or ortho positions. nih.gov Compared to the para-isomer, the meta-isomer showed a 6.7-fold reduction in inhibitory potency, while the ortho-isomer was 61-fold less active. nih.gov This highlights a strict positional requirement for the sulfonamide group to effectively interact with the enzyme's active site.

Table 2: Effect of Sulfonamide Positional Isomerism on hCA I Inhibition

Compound Series Substituent Position Relative Inhibition Potency Fold Reduction vs. Para
Pyrrole benzenesulfonamide nih.gov para Highest 1.0x
Pyrrole benzenesulfonamide nih.gov meta Intermediate 6.7x

SAR in Mammalian Cell Culture Systems

Beyond direct enzyme inhibition, derivatives of this compound have been studied for their ability to modulate complex cellular processes, such as monoclonal antibody (mAb) production in Chinese Hamster Ovary (CHO) cells. nih.govnih.gov CHO cells are a primary platform for producing therapeutic proteins, and enhancing their productivity is a significant goal in biomanufacturing. nih.govsemanticscholar.org

In a large-scale screening of over 23,000 chemicals, a derivative named 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide (MPPB) was identified as a compound that increases mAb production in recombinant CHO cells. nih.govnih.govsemanticscholar.org This discovery prompted further investigation into its SAR to pinpoint the structural features responsible for this beneficial effect. nih.gov

To understand how MPPB enhances mAb production, its structure was dissected into five constituent chemical components, and each was tested for its effect on cell-specific productivity. nih.govplos.org

The five components analyzed were:

N-(2,5-dioxopyrrolidin-1-yl) benzamide

4-(2,5-dimethyl-1H-pyrrol-1-yl) benzamide

Succinimide

4-aminobenzamide (B1265587)

2,5-dimethylpyrrole

Table 3: Activity of MPPB Structural Components on mAb Productivity in CHO Cells

Chemical Component Effect on Cell-Specific Productivity
MPPB (Parent Compound) nih.gov Increased
N-(2,5-dioxopyrrolidin-1-yl) benzamide nih.govplos.org No significant increase
4-(2,5-dimethyl-1H-pyrrol-1-yl) benzamide nih.govplos.org Increased
Succinimide nih.govplos.org No significant increase
4-aminobenzamide nih.govplos.org No significant increase

| 2,5-dimethylpyrrole nih.govplos.org | Strongest Increase (2.2-fold) |

The identification of 2,5-dimethylpyrrole as the key pharmacophore provides a clear direction for the development of more potent compounds. The research suggests that further structural optimization of 2,5-dimethylpyrrole derivatives could lead to even greater improvements in the production and quality control of monoclonal antibodies. nih.govnih.govplos.orgresearchgate.net This involves synthesizing new analogues based on the 2,5-dimethylpyrrole scaffold and testing their efficacy in CHO cell culture systems to identify derivatives with enhanced activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Where sufficient data exists, Quantitative Structure-Activity Relationship (QSAR) modeling can be a powerful tool to mathematically describe the relationship between the chemical structure of a compound and its biological activity.

For derivatives of this compound, 3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been applied to create predictive models for InhA inhibitors. researchgate.net These models help to visualize the favorable and unfavorable steric and electrostatic interactions, guiding the design of new, more potent inhibitors. researchgate.net

While a specific QSAR model for this compound itself was not detailed in the provided results, the successful application of QSAR to structurally related compounds underscores its potential. researchgate.netnih.govnih.gov For instance, QSAR models have been developed for benzimidazole-4-carboxamides and pyrrole-containing compounds targeting other enzymes, demonstrating the utility of these computational methods in predicting biological activity and optimizing lead compounds in a non-clinical context. nih.govmdpi.com

Emerging Applications and Research Frontiers of 4 1h Pyrrol 1 Yl Benzamide

Applications in Material Science

While direct applications of 4-(1H-pyrrol-1-yl)benzamide in material science are not extensively documented in current literature, the foundational structure of a pyrrole (B145914) ring attached to a benzamide (B126) moiety is present in more complex derivatives that show promise in this field. The pyrrole heterocycle is a privileged scaffold known for its utility in the development of functional materials.

Polymer Chemistry and Optoelectronic Materials (If applicable)

The core structure of this compound is being explored in the context of creating advanced polymers with specific electronic and optical properties. Research has focused on derivatives that incorporate additional functional groups to facilitate polymerization and enhance material characteristics. For instance, a derivative named N-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)-4-(vinyloxy)benzamide (TPVB) has been synthesized and electropolymerized. The resulting polymer, P(TPVB), exhibits electrochromic properties, meaning it can change color when a voltage is applied.

This polymer demonstrates a distinct color change from orange in its neutral state to blue in its oxidized state. Such properties are highly desirable for applications like smart windows, which can control the amount of light and heat passing through. The performance of a dual-polymer smart window device using P(TPVB) and the well-known conducting polymer poly(3,4-ethylenedioxythiophene) (PEDOT) was evaluated, showing promising results in terms of switching time and optical contrast.

Table 1: Electrochromic Properties of P(TPVB) and a P(TPVB)/P(EDOT) Device

Property P(TPVB) Film P(TPVB)/P(EDOT) Device
Optical Contrast (ΔT%) 23% at 430 nm, 42% at 875 nm 43% at 625 nm
Switching Time 2.5 s 1.0 s
Optical Band Gap (Eg) 1.99 eV N/A
Color Change Orange (neutral) to Blue (oxidized) Orange (reduced) to Blue (oxidized)

Data sourced from spectroelectrochemical analysis.

These findings underscore the potential of pyrrole-benzamide structures as building blocks for sophisticated optoelectronic materials.

Sensor Development (If applicable)

The development of highly sensitive and selective chemical sensors is another area where derivatives of this compound are making an impact. Conducting polymers are excellent candidates for sensor applications due to their ability to transduce chemical recognition events into electrical signals.

Researchers have synthesized polymers from monomers like 4-amino-N-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)benzamide for use in biosensors. These polymers can serve as a matrix for immobilizing biological recognition elements, such as enzymes. For example, a glucose biosensor was developed by immobilizing glucose oxidase within a polymer film. Another study involved the use of whole cells of Gluconobacter oxydans with a poly(4-amino-N-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)benzamide) film for glucose detection. The entrapment of enzymes or cells within the polymer matrix is a common and effective method for creating stable and functional biosensors.

The principle behind these sensors often relies on the electrochemical detection of byproducts from an enzymatic reaction, such as hydrogen peroxide, or changes in conductivity of the polymer film upon interaction with the target analyte. The versatility of the pyrrole-benzamide structure allows for chemical modifications to fine-tune the polymer's properties for specific sensing applications.

Role in Recombinant Protein Production Systems (e.g., Monoclonal Antibody Enhancement)

A significant area of research for derivatives of this compound is in the biopharmaceutical field, specifically in enhancing the production of recombinant proteins like monoclonal antibodies (mAbs). While this compound itself has not been the primary focus, a closely related compound, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide (MPPB) , has been identified as a potent enhancer of mAb production in Chinese Hamster Ovary (CHO) cells. CHO cells are the most common host for producing therapeutic proteins.

In a large-scale screening of over 23,000 chemicals, MPPB was discovered to significantly increase the yield of mAbs. Further investigation revealed that a structural component of MPPB, 4-(2,5-dimethyl-1H-pyrrol-1-yl) benzamide , also contributed to an increase in cell-specific productivity.

The mechanism of action for MPPB involves several key cellular changes:

Suppression of Cell Growth: The compound slows down the rate of cell proliferation. This is beneficial as it redirects cellular resources from creating more cells to producing the desired protein.

Increased Metabolic Activity: It enhances the cell-specific glucose uptake rate and increases the amount of intracellular adenosine (B11128) triphosphate (ATP), indicating a higher metabolic state.

Modulation of Glycosylation: MPPB was also found to suppress the galactosylation of the N-linked glycans on the monoclonal antibody. Glycosylation is a critical quality attribute for therapeutic proteins, and the ability to control it is highly valuable.

Table 2: Effect of MPPB on Monoclonal Antibody Production in Fed-Batch Culture

Culture Condition Maximum mAb Concentration (mg/L) Fold Increase vs. Control
Control ~732 1.0
MPPB Treatment 1098 1.5

Data represents findings from fed-batch culture experiments with recombinant CHO cells.

A structure-activity relationship study identified the 2,5-dimethylpyrrole moiety as the most effective part of the MPPB molecule for enhancing mAb production. This suggests that even simpler derivatives, potentially including this compound, could be starting points for developing new and improved cell culture additives for biomanufacturing.

Catalytic Applications (If applicable)

Currently, there is no specific research available detailing the direct use of this compound as a catalyst. The pyrrole ring and benzamide group are common functionalities in organic chemistry and can be part of larger molecular structures that exhibit catalytic activity, such as ligands for metal catalysts. However, studies focusing on the catalytic properties of the standalone compound are not present in the reviewed literature. The exploration of its potential in catalysis remains an open frontier for chemical research.

Future Directions in the Academic Research of 4 1h Pyrrol 1 Yl Benzamide

Development of Novel Synthetic Methodologies

While established methods for synthesizing the 4-(1H-pyrrol-1-yl)benzamide core exist, future research will likely focus on developing more efficient, sustainable, and versatile synthetic routes. Current methods often rely on the Clauson-Kaas reaction to form the pyrrole (B145914) ring from a primary amine (like p-aminobenzoic acid or its derivatives) and 2,5-dimethoxytetrahydrofuran (B146720), followed by standard amide bond formation. researchgate.netjournalgrid.com

Future advancements could include:

One-Pot and Tandem Reactions: Designing multi-component reactions where the pyrrole ring formation and amide coupling occur in a single pot would significantly improve efficiency by reducing intermediate isolation steps, solvent usage, and reaction time. Research into one-pot domino approaches for related heterocyclic systems has already demonstrated the advantages of this strategy, such as high yields and simple work-up procedures. ajol.info

Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically accelerate reaction times and improve yields for the synthesis of heterocyclic compounds. acs.org Future studies could optimize microwave-assisted protocols for the N-arylation of pyrrole and the subsequent amidation, potentially leading to faster and more energy-efficient production of the target compound and its analogs. acs.org

Flow Chemistry: Continuous flow synthesis offers superior control over reaction parameters (temperature, pressure, stoichiometry), enhances safety, and allows for easier scalability. Developing a flow chemistry process for this compound synthesis would represent a significant leap towards more modern and industrialized chemical manufacturing.

Catalytic C-H Activation: A more atom-economical approach would involve the direct C-H arylation of pyrrole with a benzamide (B126) precursor, bypassing the need for pre-functionalized starting materials. While challenging, success in this area would represent a paradigm shift in the synthesis of N-aryl pyrroles.

A comparative table of potential synthetic strategies is presented below.

MethodologyCurrent ApproachFuture DirectionPotential Advantages
Reaction Steps Multi-step (e.g., pyrrole formation then amidation) journalgrid.comOne-pot/Tandem reactions ajol.infoIncreased efficiency, reduced waste
Energy Input Conventional heating (reflux) journalgrid.comajol.infoMicrowave-assisted synthesis acs.orgDrastically reduced reaction times, improved yields
Process Type Batch processingContinuous flow chemistryEnhanced safety, scalability, and control
Atom Economy Use of pre-functionalized starting materials researchgate.netjournalgrid.comDirect C-H activation/arylationHigher atom economy, fewer synthetic steps

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

The optimization and control of chemical syntheses are greatly enhanced by the ability to monitor reaction progress in real-time. Traditional offline methods like TLC and post-reaction analysis by NMR or mass spectrometry are time-consuming and provide only discrete data points. ajol.infonih.gov Future research should focus on implementing Process Analytical Technology (PAT) using advanced spectroscopic probes.

Techniques such as in-line Fourier-transform infrared (FT-IR), Raman, and UV-Vis spectroscopy can be employed for the non-invasive, real-time monitoring of the synthesis of this compound. mdpi.com For instance, a fiber-optic FT-IR probe could be inserted directly into the reaction vessel to continuously track the disappearance of the amine starting material and the appearance of the amide carbonyl peak, allowing for precise determination of reaction endpoints and kinetic analysis. mdpi.com

Furthermore, for derivatives of this compound that exhibit fluorescence, specialized fluorescent probes could be designed. These probes could change their emission properties upon reacting or interacting with the target molecule, providing a highly sensitive method for real-time analysis in both chemical and biological systems. nih.govresearchgate.netresearchgate.net

Integration of Machine Learning in Compound Design and SAR Prediction

The integration of artificial intelligence and machine learning (ML) is revolutionizing drug discovery and materials science. For this compound, which serves as a scaffold in medicinal chemistry, ML algorithms can be pivotal in accelerating the design of new derivatives with enhanced biological activity. mdpi.comnih.gov

Future research directions include:

Predictive SAR Modeling: While traditional Quantitative Structure-Activity Relationship (QSAR) studies have been performed on derivatives, researchgate.net advanced ML models (e.g., random forests, deep neural networks) can build more accurate and predictive models. researchgate.net By training on existing datasets of synthesized analogs and their biological activities, these models can predict the activity of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates. researchgate.netchemrxiv.org

De Novo Drug Design: Generative ML models can design entirely new molecules based on desired properties. By providing the this compound scaffold as a starting point and defining target parameters (e.g., high affinity for a specific enzyme, low toxicity), these algorithms can generate novel, optimized structures for synthesis and testing. researchgate.net

Reaction Prediction and Optimization: ML can also be used to predict the outcomes of chemical reactions, identify optimal reaction conditions, and even suggest novel synthetic pathways, complementing the development of new methodologies discussed in section 8.1. nih.gov

Exploration of New Non-Biological Applications

While the vast majority of research has focused on the biological applications of this compound family, the inherent electronic properties of the N-aryl pyrrole moiety suggest potential for use in materials science.

A significant future direction is the exploration of this compound and its analogs as building blocks for functional organic materials. For example, polymers incorporating this structure could possess interesting conductive or semi-conductive properties. Indeed, a related conducting polymer, poly(4-amino-N-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)benzamide), has been successfully used in the development of an electrochemical glucose biosensor. mdpi.com This demonstrates a clear precedent for using such structures in electronic devices.

Other potential non-biological applications to be explored include:

Organic Electronics: Use as components in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), leveraging the conjugated π-system of the molecule.

Chemosensors: Development of derivatives that can selectively bind to specific ions or molecules, leading to a detectable change in their optical or electronic properties, similar to fluorescent probes. researchgate.net

Functional Dyes: Investigation of their use as specialized dyes, where their absorption and emission properties can be tuned by modifying the chemical structure.

Fundamental Studies on Reactivity and Photophysical Properties

A deeper, fundamental understanding of the chemical and physical properties of this compound is essential for underpinning its future applications. While many derivatives have been synthesized, detailed studies on the core molecule's reactivity and photophysics are less common.

Future academic work should include:

Advanced Reactivity Studies: A systematic investigation of its reactivity, including electrophilic substitution patterns on both the pyrrole and benzene (B151609) rings, and the influence of the amide group on this reactivity. Understanding these fundamentals is crucial for designing new synthetic transformations.

Photophysical Characterization: A comprehensive study of its photophysical properties, including absorption and emission spectra, fluorescence quantum yields, and excited-state lifetimes. mdpi.comrsc.org Investigating how these properties are affected by solvent polarity and substitution on the aromatic rings could reveal potential for applications in sensing and imaging. mdpi.com For instance, studies on similar peri-substituted pyrrolyl naphthalene (B1677914) compounds have revealed unusual "turn-on" fluorescence behavior in protic solvents, indicating the potential for complex and useful photophysics. mdpi.com

Q & A

Basic: What are the standard synthetic routes for preparing 4-(1H-pyrrol-1-yl)benzamide, and what key intermediates are involved?

The synthesis typically involves amide coupling reactions. For example, HATU-mediated coupling of 3-(1H-pyrrol-1-yl)benzoic acid with an aniline derivative is a reliable method . Another approach uses 4-(1H-pyrrol-1-yl)aniline as a precursor, synthesized via nucleophilic substitution or palladium-catalyzed cross-coupling, followed by functionalization to the benzamide scaffold . Key intermediates include trifluoromethanesulfonate derivatives for introducing substituents .

Basic: Which spectroscopic and analytical techniques are essential for characterizing this compound derivatives?

  • 1H/13C NMR : To confirm substituent positions and scaffold integrity .
  • FTIR : Validates carbonyl (C=O) and pyrrole ring vibrations .
  • Mass spectrometry (EI-MS) : Determines molecular weight and fragmentation patterns .
  • Melting point analysis : Critical for assessing purity; e.g., derivatives like 4-(1H-pyrrol-1-yl)benzoic acid melt at 286–289°C .

Advanced: How can researchers optimize synthetic yields for this compound derivatives with diverse substituents?

  • Catalyst screening : Palladium catalysts improve cross-coupling efficiency for pyrrole-containing intermediates .
  • Reaction conditions : Adjusting solvent polarity (e.g., EtOAC/n-pentane mixtures) and temperature during column chromatography enhances purification .
  • Precursor design : Using morpholine or piperazine derivatives in nucleophilic substitutions can increase reactivity .

Advanced: What biological targets are associated with this compound scaffolds, and how are structure-activity relationships (SAR) analyzed?

This scaffold is explored for:

  • PARP-1 inhibition : Substituents like quinolin-8-yl enhance binding affinity .
  • CHK1 inhibition : Pyrrolo[2,3-d]pyrimidine derivatives show antitumor activity; electron-withdrawing groups improve potency .
  • SMO inhibition : Pyridylmethoxy groups optimize Hedgehog pathway targeting .
    SAR is assessed via enzyme inhibition assays (IC50 values) and computational docking to map substituent interactions .

Advanced: How should researchers address contradictions in biological activity data for structurally similar derivatives?

  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize variability .
  • Purity verification : Use HPLC (≥95% purity) to rule out impurities affecting activity .
  • Crystallographic analysis : Resolve binding modes to explain divergent activities; e.g., PARP-1 inhibitors require precise hydrophobic interactions .

Basic: What purification strategies are effective for isolating this compound derivatives?

  • Column chromatography : Use gradient elution (e.g., chloroform:methanol 3:1) for polar derivatives .
  • Recrystallization : Dimethyl ether or EtOAc/n-pentane mixtures yield high-purity crystals .
  • Acid-base extraction : Hydrochloride salt formation aids in isolating amine-containing intermediates .

Advanced: What methodologies are used to evaluate the enzymatic inhibition kinetics of this compound derivatives?

  • Steady-state kinetics : Measure IC50 values under fixed substrate concentrations .
  • Time-dependent assays : Monitor irreversible inhibition using pre-incubation protocols .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics for high-affinity inhibitors .

Basic: How can researchers validate the stability of this compound under physiological conditions?

  • pH stability tests : Incubate in buffers (pH 4–9) and analyze degradation via HPLC .
  • Plasma stability assays : Exposure to human plasma at 37°C for 24 hours, followed by LC-MS quantification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.